ロベチオリニン

科学的研究の応用

Lobetyolinin has a wide range of scientific research applications. In chemistry, it is studied for its unique polyacetylene structure and its reactivity in various organic reactions . In biology and medicine, Lobetyolinin is researched for its anticancer properties, particularly against gastric cancer . It has been shown to down-regulate glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition . Additionally, Lobetyolinin is used in traditional Chinese medicine preparations to strengthen the immune system and improve gastrointestinal functions .

作用機序

ロベチオリニンの作用機序には、薬物誘発アポトーシスと腫瘍増殖阻害に寄与するグルタミン代謝のダウンレギュレーションが含まれます . アミノ酸トランスポーターであるアラニン-セリン-システイントランスポーター2(ASCT2)のmRNAとタンパク質の両方の発現を大幅に低下させます . ASCT2発現のこの低下は、癌細胞の増殖に不可欠なグルタミン摂取の減少につながります .

類似の化合物との比較

ロベチオリニンは、ロベチオリンやロベチオールなどの他のポリアセチレン配糖体に類似しています . ロベチオリンはモノグルコシル化形態であり、一方、ロベチオリニンはポリアセチレン化合物ロベチオールのビスグルコシル化形態です . これらの化合物は、同様の抗癌特性を共有していますが、ロベチオリニンのビスグルコシル化構造は、その独特の生物学的活性に寄与する可能性があります .

生化学分析

Biochemical Properties

Lobetyolinin plays a significant role in biochemical reactions, particularly in the modulation of glutamine metabolism. It interacts with several biomolecules, including the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2). Lobetyolinin downregulates both mRNA and protein expression of ASCT2, which is crucial for glutamine uptake in cells . This interaction leads to a reduction in glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition.

Cellular Effects

Lobetyolinin exerts various effects on different cell types and cellular processes. In gastric cancer cells, lobetyolinin has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways, particularly the AKT/GSK3β/c-Myc pathway, by promoting the phosphorylation of c-Myc and suppressing the phosphorylation of GSK3β and AKT . Additionally, lobetyolinin reduces the uptake of glutamine and downregulates ASCT2 expression, leading to the accumulation of reactive oxygen species (ROS) and attenuation of mitochondria-mediated apoptosis .

Molecular Mechanism

At the molecular level, lobetyolinin exerts its effects through several mechanisms. It binds to and inhibits the activity of ASCT2, reducing glutamine uptake in cells . This inhibition leads to a decrease in cellular glutamine levels, which in turn affects various metabolic pathways and induces apoptosis. Lobetyolinin also modulates the AKT/GSK3β/c-Myc signaling pathway, promoting the phosphorylation of c-Myc and suppressing the phosphorylation of GSK3β and AKT . These changes result in the downregulation of ASCT2 expression and the accumulation of ROS, further contributing to apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lobetyolinin have been observed to change over time. Lobetyolinin is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function. Long-term studies have shown that lobetyolinin can effectively inhibit tumor growth in vivo, with significant reductions in tumor volume and weight observed in animal models

Dosage Effects in Animal Models

The effects of lobetyolinin vary with different dosages in animal models. At lower doses, lobetyolinin has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as increased ROS levels and potential toxicity, have been observed. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Lobetyolinin is involved in several metabolic pathways, primarily through its interaction with ASCT2 and its effects on glutamine metabolism. The compound undergoes extensive metabolism, involving oxidation, glucuronidation, and glutathione conjugation . These metabolic processes result in the formation of various metabolites, which may also contribute to the compound’s overall biological activity.

Transport and Distribution

Within cells and tissues, lobetyolinin is transported and distributed through interactions with specific transporters and binding proteins. The compound’s interaction with ASCT2 plays a crucial role in its cellular uptake and distribution . Additionally, lobetyolinin’s ability to modulate glutamine metabolism affects its localization and accumulation within cells, particularly in cancer cells where glutamine uptake is critical for growth and survival.

Subcellular Localization

Lobetyolinin’s subcellular localization is influenced by its interactions with various biomolecules and its effects on cellular metabolism. The compound is primarily localized in the cytoplasm, where it interacts with ASCT2 and other proteins involved in glutamine metabolism . Lobetyolinin’s ability to induce ROS accumulation and modulate signaling pathways also affects its activity and function within specific cellular compartments.

準備方法

ロベチオリニンは、天然抽出と化学合成の両方によって得られます。 天然抽出には、ツルニンジンの根から化合物を分離することが含まれます . ロベチオリニンの化学合成には、ポリアセチレン化合物のグリコシル化を含む一連の有機反応が含まれます . 工業生産方法は、通常、植物源からの大規模抽出、続いて純粋な形で化合物を得るための精製プロセスを含みます .

化学反応の分析

ロベチオリニンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ロベチオリニンの酸化は、対応するカルボン酸の形成につながる可能性があり、一方、還元はアルコール誘導体の生成につながる可能性があります .

科学研究への応用

ロベチオリニンは、幅広い科学研究の用途があります。 化学では、そのユニークなポリアセチレン構造とさまざまな有機反応における反応性が研究されています . 生物学および医学では、ロベチオリニンは、特に胃癌に対するその抗癌特性について研究されています . グルタミン代謝をダウンレギュレートすることが示されており、薬物誘発アポトーシスと腫瘍増殖阻害に寄与しています . さらに、ロベチオリニンは、伝統的な漢方薬の調剤で使用され、免疫システムを強化し、胃腸機能を改善します .

類似化合物との比較

Lobetyolinin is similar to other polyacetylene glycosides such as Lobetyolin and Lobetyol . Lobetyolin is the mono-glucosylated form, while Lobetyolinin is the bis-glucosylated form of the polyacetylenic compound Lobetyol . These compounds share similar anticancer properties, but Lobetyolinin’s bis-glucosylated structure may contribute to its unique biological activities .

特性

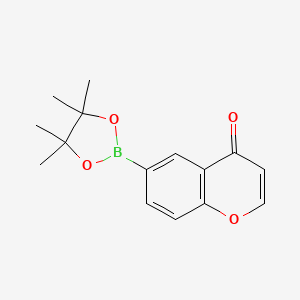

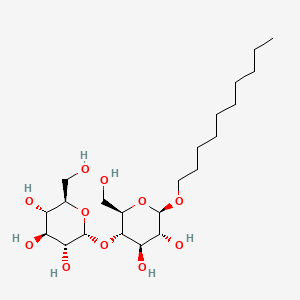

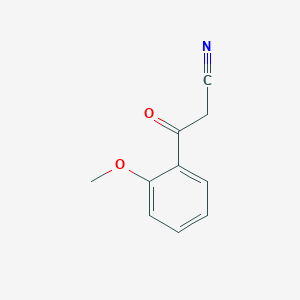

IUPAC Name |

2-[[6-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O13/c1-2-3-4-5-7-10-15(29)16(11-8-6-9-12-27)37-26-24(35)22(33)20(31)18(39-26)14-36-25-23(34)21(32)19(30)17(13-28)38-25/h2-3,8,11,15-35H,6,9,12-14H2,1H3/b3-2+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLSOFWVVAOUJI-FWTOVJONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420067 | |

| Record name | Lobetyolinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142451-48-7 | |

| Record name | Lobetyolinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)

![Thieno[2,3-c]pyridin-7(6H)-one](/img/structure/B1588102.png)